N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a thiazole ring, a phenyl group, and a chromene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which include oprea1_820804, have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives, including Oprea1_820804, are known for their diverse biological activities, suggesting they may interact with their targets in various ways .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, indicating that they may influence multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to exhibit diverse biological activities, suggesting they may have unique pharmacokinetic profiles .
Result of Action
Thiazole derivatives, including oprea1_820804, have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
Action Environment
The biological activities of thiazole derivatives, including oprea1_820804, suggest they may be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by its attachment to the phenyl group. The chromene moiety is then introduced through a cyclization reaction. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .
Scientific Research Applications
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Share the thiazole ring but differ in their additional functional groups.
Coumarin derivatives: Contain the chromene moiety but lack the thiazole ring.
Thiazolidine derivatives: Result from the reduction of thiazole rings
Uniqueness
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a thiazole ring, phenyl group, and chromene moiety.
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c1-12-21-17(11-26-12)13-6-4-7-15(9-13)22-19(23)16-10-14-5-2-3-8-18(14)25-20(16)24/h2-11H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHPMVTVTNFERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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